Cas no 83088-28-2 (Gigantol)

Gigantol structure
Gigantol structure
Product Name:Gigantol
N.o CAS:83088-28-2
MF:C16H18O4
MW:274.311725139618
CID:2078708
PubChem ID:10221179
Update Time:2024-10-27

Gigantol Propriedades químicas e físicas

Nomes e Identificadores

    • 1-(3'-hydroxy-5'-methoxyphenyl)-2-(4''-hydroxy-5''-methoxyphenyl)ethane
    • 3,4'-dihydroxy-3',5-d
    • 3',4-dihydroxy-3,5'-dimethoxybibenzyl
    • 3,4'-dihydroxy-5,5'-dimethoxydihydrostilbene
    • 4-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol
    • gigantol
    • 4-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol (ACI)
    • 3′,4-Dihydroxy-3,5′-dimethoxybibenzyl
    • 3′,4-Dihydroxy-5,5′-dimethoxybibenzyl
    • 4′,5-Dihydroxy-3,3′-dimethoxybibenzyl
    • NS00097428
    • BDBM50346823
    • NCGC00386002-01!4-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol
    • HY-N10549
    • CS-0610782
    • 83088-28-2
    • 4-(3-Hydroxy-5-methoxyphenethyl)-2-methoxyphenol
    • CHEMBL219553
    • DTXSID101287414
    • E88569
    • Phenol, 4-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxy-
    • 3a(2),4-Dihydroxy-3,5a(2)-dimethoxybibenzyl
    • Gigantol
    • Inchi: 1S/C16H18O4/c1-19-14-8-12(7-13(17)10-14)4-3-11-5-6-15(18)16(9-11)20-2/h5-10,17-18H,3-4H2,1-2H3
    • Chave InChI: BMSPEISBKGSBTR-UHFFFAOYSA-N
    • SMILES: OC1C=C(CCC2C=C(OC)C(O)=CC=2)C=C(OC)C=1

Propriedades Computadas

  • Massa Exacta: 274.12050905g/mol
  • Massa monoisotópica: 274.12050905g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 20
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 284
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.7
  • Superfície polar topológica: 58.9Ų

Gigantol Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
MedChemExpress
HY-N10549-10mM*1 mL in DMSO
Gigantol
83088-28-2 99.79%
10mM*1 mL in DMSO
¥3138 2025-04-15
MedChemExpress
HY-N10549-1mg
Gigantol
83088-28-2 99.79%
1mg
¥1040 2025-04-15
TargetMol Chemicals
TN7033-1 mg
Gigantol(Dendrophenol)
83088-28-2 100%
1mg
¥ 896 2023-07-11
TargetMol Chemicals
TN7033-5 mg
Gigantol(Dendrophenol)
83088-28-2 100%
5mg
¥ 2,305 2023-07-11
TargetMol Chemicals
TN7033-10 mg
Gigantol(Dendrophenol)
83088-28-2 100%
10mg
¥ 3,655 2023-07-11
TargetMol Chemicals
TN7033-25 mg
Gigantol(Dendrophenol)
83088-28-2 100%
25mg
¥ 6,375 2023-07-11
TargetMol Chemicals
TN7033-50 mg
Gigantol(Dendrophenol)
83088-28-2 100%
50mg
¥ 9,792 2023-07-11
TargetMol Chemicals
TN7033-100 mg
Gigantol(Dendrophenol)
83088-28-2 100%
100MG
¥ 15,171 2023-07-11
TargetMol Chemicals
TN7033-1mg
Gigantol(Dendrophenol)
83088-28-2 100%
1mg
¥ 833 2024-07-20
TargetMol Chemicals
TN7033-5mg
Gigantol(Dendrophenol)
83088-28-2 100%
5mg
¥ 2130 2024-07-20

Gigantol Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  3 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  3 h, 60 psi, 30 °C
Referência
Synthesis, biological evaluation, and docking studies of gigantol analogs as calmodulin inhibitors
Reyes-Ramirez, Adelfo; et al, European Journal of Medicinal Chemistry, 2011, 46(7), 2699-2708

Método de produção 2

Condições de reacção
1.1 24 h, rt
2.1 Reagents: Manganese Catalysts: Dibromo[1,2-di(methoxy-κO)ethane]nickel Solvents: Dimethylacetamide ;  16 h, 35 °C
Referência
Nickel-Catalysed Cross-Electrophile Coupling of Benzyl Bromides and Sulfonium Salts towards the Synthesis of Dihydrostilbenes
del Rio-Rodriguez, Roberto; et al, Chemistry - A European Journal, 2022, 28(54),

Método de produção 3

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  cooled; 2 h, reflux
2.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  cooled
3.1 Reagents: Triethyl phosphite ;  5 h, 140 °C; 140 °C → 120 °C
3.2 Reagents: Sodium methoxide Solvents: Dimethylformamide ;  120 °C; 30 min, 120 °C; overnight, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  3 h, rt
Referência
Synthesis of gigantol
Wang, Zhan; et al, Jingxi Huagong Zhongjianti, 2012, 42(2), 33-35

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium carbonate ,  Potassium carbonate Solvents: Ethanol ;  2 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  2 h, rt → reflux
2.2 Reagents: Potassium carbonate Solvents: Water
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  cooled; 2 h, reflux
4.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  cooled
5.1 Reagents: Triethyl phosphite ;  5 h, 140 °C; 140 °C → 120 °C
5.2 Reagents: Sodium methoxide Solvents: Dimethylformamide ;  120 °C; 30 min, 120 °C; overnight, rt
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  3 h, rt
Referência
Synthesis of gigantol
Wang, Zhan; et al, Jingxi Huagong Zhongjianti, 2012, 42(2), 33-35

Método de produção 5

Condições de reacção
1.1 Catalysts: Silica Solvents: Ethanol ;  4 h, 290 °C
Referência
Catalytic depolymerization of Kraft lignin to high yield alkylated-phenols over CoMo/SBA-15 catalyst in supercritical ethanol
Rana, Masud; et al, RSC Advances, 2023, 13(43), 30022-30039

Método de produção 6

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  3 h, rt
Referência
Synthesis of gigantol
Wang, Zhan; et al, Jingxi Huagong Zhongjianti, 2012, 42(2), 33-35

Método de produção 7

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  overnight, rt
Referência
Prevention of Marine Biofouling Using the Natural Allelopathic Compound Batatasin-III and Synthetic Analogues
Moodie, Lindon W. K.; et al, Journal of Natural Products, 2017, 80(7), 2001-2011

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 14 h, rt
1.2 Solvents: Water ;  rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  overnight, rt
Referência
Prevention of Marine Biofouling Using the Natural Allelopathic Compound Batatasin-III and Synthetic Analogues
Moodie, Lindon W. K.; et al, Journal of Natural Products, 2017, 80(7), 2001-2011

Método de produção 9

Condições de reacção
1.1 Reagents: Manganese Catalysts: Dibromo[1,2-di(methoxy-κO)ethane]nickel Solvents: Dimethylacetamide ;  16 h, 35 °C
Referência
Nickel-Catalysed Cross-Electrophile Coupling of Benzyl Bromides and Sulfonium Salts towards the Synthesis of Dihydrostilbenes
del Rio-Rodriguez, Roberto; et al, Chemistry - A European Journal, 2022, 28(54),

Método de produção 10

Condições de reacção
1.1 Reagents: Triethyl phosphite ;  5 h, 140 °C; 140 °C → 120 °C
1.2 Reagents: Sodium methoxide Solvents: Dimethylformamide ;  120 °C; 30 min, 120 °C; overnight, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  3 h, rt
Referência
Synthesis of gigantol
Wang, Zhan; et al, Jingxi Huagong Zhongjianti, 2012, 42(2), 33-35

Método de produção 11

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Ethanol ;  2 h, 40 °C → reflux
2.1 Reagents: Triethyl phosphite ;  5 h, 140 °C; 140 °C → 120 °C
2.2 Reagents: Sodium methoxide Solvents: Dimethylformamide ;  120 °C; 30 min, 120 °C; overnight, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  3 h, rt
Referência
Synthesis of gigantol
Wang, Zhan; et al, Jingxi Huagong Zhongjianti, 2012, 42(2), 33-35

Método de produção 12

Condições de reacção
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  rt; 3 h, rt
2.1 24 h, rt
3.1 Reagents: Manganese Catalysts: Dibromo[1,2-di(methoxy-κO)ethane]nickel Solvents: Dimethylacetamide ;  16 h, 35 °C
Referência
Nickel-Catalysed Cross-Electrophile Coupling of Benzyl Bromides and Sulfonium Salts towards the Synthesis of Dihydrostilbenes
del Rio-Rodriguez, Roberto; et al, Chemistry - A European Journal, 2022, 28(54),

Método de produção 13

Condições de reacção
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  cooled
2.1 Reagents: Triethyl phosphite ;  5 h, 140 °C; 140 °C → 120 °C
2.2 Reagents: Sodium methoxide Solvents: Dimethylformamide ;  120 °C; 30 min, 120 °C; overnight, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  3 h, rt
Referência
Synthesis of gigantol
Wang, Zhan; et al, Jingxi Huagong Zhongjianti, 2012, 42(2), 33-35

Método de produção 14

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  2 h, rt → reflux
1.2 Reagents: Potassium carbonate Solvents: Water
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  cooled; 2 h, reflux
3.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  cooled
4.1 Reagents: Triethyl phosphite ;  5 h, 140 °C; 140 °C → 120 °C
4.2 Reagents: Sodium methoxide Solvents: Dimethylformamide ;  120 °C; 30 min, 120 °C; overnight, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  3 h, rt
Referência
Synthesis of gigantol
Wang, Zhan; et al, Jingxi Huagong Zhongjianti, 2012, 42(2), 33-35

Gigantol Raw materials

Gigantol Preparation Products

Gigantol Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:83088-28-2)Gigantol
Número da Ordem:A1038864
Estado das existências:in Stock
Quantidade:10mg/5mg
Pureza:99%
Informação de Preços Última Actualização:Thursday, 29 August 2024 17:04
Preço ($):369.0/234.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:83088-28-2)Gigantol
A1038864
Pureza:99%/99%
Quantidade:10mg/5mg
Preço ($):369.0/234.0
E- mail